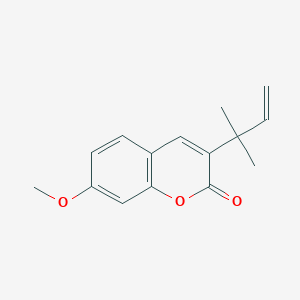

3-(1,1-Dimethylallyl)herniarin

Description

Overview of Coumarin (B35378) Natural Products

Coumarins represent a significant class of natural compounds characterized by a benzopyrone framework. researchgate.net These secondary metabolites are widely distributed in the plant kingdom, found in the fruits, flowers, seeds, roots, and leaves of numerous plant families, with a notable prevalence in the Apiaceae, Rutaceae, Asteraceae, and Fabaceae families. numberanalytics.comresearchgate.net Beyond the plant kingdom, coumarins and their derivatives have also been isolated from microbial sources such as fungi and bacteria. researchgate.netnih.gov

The core chemical structure of coumarins is a benzene (B151609) ring fused to an α-pyrone ring (2H-1-benzopyran-2-one). nih.gov This versatile scaffold has given rise to a vast diversity of derivatives, with over 1,300 coumarins identified from natural sources. nih.govnih.gov These compounds are of significant interest in medicinal chemistry and pharmacology due to their broad spectrum of biological activities. researchgate.net Research has demonstrated that coumarins possess properties including anti-inflammatory, anticoagulant, antioxidant, antimicrobial, antiviral, anticancer, and neuroprotective effects. researchgate.netnih.govnih.gov Their diverse pharmacological profiles have made them a "privileged scaffold" in drug discovery, with some coumarin-based drugs, like the anticoagulant Warfarin, being widely used in medicine. researchgate.netresearchgate.net

Classification of 3-(1,1-Dimethylallyl)herniarin within Simple Coumarins

The classification of coumarins is based on the substitutions and structural modifications of the parent benzopyrone ring. nih.govresearchgate.net The major categories include simple coumarins, furanocoumarins, pyranocoumarins, and others with more complex substitutions. nih.gov

This compound is classified as a prenylated simple coumarin . This classification can be broken down as follows:

Simple Coumarin Core: The foundational structure of the molecule is herniarin . Herniarin, also known as 7-methoxycoumarin, is a simple coumarin. nih.govwikipedia.org Simple coumarins are characterized by having hydroxyl, alkoxy (like the methoxy (B1213986) group in herniarin), or alkyl substituents on the benzopyrone ring without additional fused rings. nih.govnih.gov

Prenylation: The distinguishing feature of this compound is the attachment of a five-carbon isoprenoid unit, specifically a 1,1-dimethylallyl group , at the C-3 position of the herniarin core. This type of modification is known as prenylation. researchgate.net Because the attachment is to a simple coumarin, the compound is categorized as a prenylated simple coumarin.

The specific "1,1-dimethylallyl" group is also referred to as a "reverse prenyl" group, as the attachment occurs at the tertiary carbon (C-1) of the isoprenoid unit, which is less common than the "normal" prenylation that occurs at the primary carbon. nih.govresearchgate.net

Significance of the 3-(1,1-Dimethylallyl) Moiety in Natural Products Research

The addition of a prenyl group, such as the 3-(1,1-dimethylallyl) moiety, to a natural product scaffold is a significant biosynthetic modification that can profoundly alter the compound's biological activity. numberanalytics.com This process, known as prenylation, is catalyzed by prenyltransferase enzymes and is a key strategy used by nature to generate structural diversity and enhance the pharmacological potential of secondary metabolites. rsc.orgnih.gov

The primary significance of the 1,1-dimethylallyl moiety and other prenyl groups lies in their ability to increase the lipophilicity (hydrophobicity) of the parent molecule. numberanalytics.com This enhanced lipophilicity can improve the compound's ability to interact with and cross biological membranes, potentially increasing its bioavailability and interaction with molecular targets like proteins and enzymes. numberanalytics.comwikipedia.org

In natural products research, the introduction of a prenyl group is often linked to the emergence or enhancement of specific biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. numberanalytics.comnumberanalytics.com For instance, prenylated flavonoids have shown potent anticancer and antimicrobial effects not observed in their non-prenylated precursors. numberanalytics.com The 1,1-dimethylallyl moiety itself has been identified as a biologically active component in other natural contexts. A notable example is 1,1-dimethylallyl caffeic acid ester, which has been identified as a major sensitizing allergen in propolis (bee glue), demonstrating the potent biological impact of this specific chemical group. nih.govnih.gov The study of such prenylated compounds is crucial for discovering new therapeutic agents and understanding the structure-activity relationships that govern their effects. researchgate.net

Structure

3D Structure

Properties

CAS No. |

20958-63-8 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |

InChI |

InChI=1S/C15H16O3/c1-5-15(2,3)12-8-10-6-7-11(17-4)9-13(10)18-14(12)16/h5-9H,1H2,2-4H3 |

InChI Key |

BTXKAWICQLJRID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1=CC2=C(C=C(C=C2)OC)OC1=O |

melting_point |

126 - 128 °C |

physical_description |

Solid |

Origin of Product |

United States |

Phytochemical Investigations and Natural Distribution of 3 1,1 Dimethylallyl Herniarin

Isolation from Casimiroa Species

The genus Casimiroa, belonging to the Rutaceae family, is a significant natural source of 3-(1,1-Dimethylallyl)herniarin. Research has led to the successful isolation of this compound from different parts of these plants, highlighting their importance in the study of this particular coumarin (B35378).

Casimiroa edulis

Casimiroa edulis, commonly known as the white sapote, has been a subject of phytochemical analysis revealing a rich composition of coumarins. Among these, this compound has been identified. Studies have reported the isolation of this simple coumarin from various parts of the plant, including the leaves, seeds, and roots. The presence of this compound contributes to the complex chemical profile of C. edulis, which also includes other coumarins such as umbelliferone (B1683723), esculetin, and herniarin.

Casimiroa pubescens

Casimiroa pubescens is another species within the same genus from which this compound has been successfully isolated. Research has specifically pointed to the root bark of C. pubescens as a source of this compound. A patented method outlines the isolation of this compound from hexane (B92381) extracts of the root bark. Further studies on the root extracts of this plant have also confirmed the presence of this coumarin alongside other related compounds.

Occurrence in Rutaceae Family Plants

The natural distribution of this compound and its structural relatives extends to other members of the Rutaceae family. While not always the primary compound isolated, its chemical footprint can be seen in the phytochemical makeup of several other species.

Psilopeganum sinense

Psilopeganum sinense, a perennial herb, is known to contain various coumarins. While extensive research has been conducted on its chemical constituents, the specific isolation of this compound has not been prominently reported in the available scientific literature. The plant is, however, recognized for its production of other coumarins and alkaloids.

Ruta graveolens (related compounds)

Ruta graveolens, commonly known as common rue, is a well-studied medicinal plant rich in a diverse array of coumarins. While direct isolation of this compound is not a focal point of the existing literature, numerous structurally related compounds have been identified. For instance, a coumarin derivative named naphthoherniarin was isolated from the roots of Ruta graveolens. The plant is a known source of various furanocoumarins and other coumarin types, indicating a complex biosynthetic machinery capable of producing a wide range of these secondary metabolites.

Boenninghausenia japonica

Phytochemical investigations of Boenninghausenia japonica have led to the isolation of several coumarins and acridone (B373769) alkaloids. Among the isolated compounds is 3-(1',1'-dimethylallyl)-7-hydroxy-8-methoxy-2H-1-benzopyran-2-one, a coumarin that is structurally related to this compound. This finding suggests a shared biosynthetic pathway for prenylated coumarins within this species.

Presence in Apiaceae Family Plants

The Apiaceae, or carrot, family is well-known for its rich and varied chemistry, including a high prevalence of coumarins. These compounds contribute to the characteristic aromas and biological properties of many plants in this family. Phytochemical studies have identified this compound as a constituent of certain Apiaceae species, highlighting its specific distribution within this large plant family.

Pimpinella anthriscoides, a member of the Pimpinella genus, has been a subject of phytochemical analysis to characterize its chemical constituents. Research into the chemical profile of this plant has successfully identified the presence of this compound. mdpi.com This finding contributes to the broader understanding of the chemical diversity within the Pimpinella genus, which is known for producing a variety of phenylpropanoids, terpenoids, flavonoids, and coumarins. nih.gov

The characterization of P. anthriscoides's phytochemical makeup has revealed a suite of other coumarins alongside this compound. This co-occurrence of structurally related compounds is a common feature in plants and can provide insights into the biosynthetic pathways active within the species.

A summary of the coumarins and other phytochemicals identified in Pimpinella anthriscoides is presented in the table below.

| Compound Name | Class |

| This compound | Coumarin |

| Aegelinol | Coumarin |

| Psoralen (B192213) | Furanocoumarin |

| Imperatorin | Furanocoumarin |

| Isoimperatorin | Furanocoumarin |

| Peucedanin | Furanocoumarin |

| Xanthyletin | Coumarin |

This table details the phytochemicals identified in Pimpinella anthriscoides, based on available research. mdpi.com

The identification of these compounds, including this compound, in P. anthriscoides underscores the importance of continued phytochemical investigation into the Apiaceae family to uncover the full extent of its chemical diversity. mdpi.com

Isolation and Purification Methodologies for 3 1,1 Dimethylallyl Herniarin

Solvent Extraction Techniques

Solvent extraction is a critical initial step in the isolation of 3-(1,1-Dimethylallyl)herniarin from plant materials. The choice of solvent is determined by the polarity of the target compound and the desire to minimize the co-extraction of impurities. For many coumarins, a range of organic solvents and aqueous solutions are employed.

Research has shown that this compound can be obtained from the root bark of Casimiroa pubescens. google.com The extraction process for this involves the use of hexane (B92381), a nonpolar solvent, which is effective for extracting lipophilic compounds like prenylated coumarins. google.com The general procedure involves obtaining a hexane extract from the plant material, which is then concentrated under reduced pressure. google.com The resulting residue can be further processed by precipitation with hexane, followed by filtration and washing with a methanol/water mixture. google.com

While specific protocols for this compound are centered on hexane, general methods for coumarin (B35378) extraction are also relevant. These can include the use of hot alkaline solutions, such as 0.5% sodium hydroxide, which solubilizes coumarins. Subsequent acidification can then precipitate the coumarins or their glycosides. researchgate.net Other solvent systems, like mixtures of ethyl acetate, ethanol, and water, have been developed for the broad extraction of natural products from plants. researchgate.net For instance, coumarins have been extracted from citrus peels using methanol. mdpi.com The selection of the solvent system is crucial for the efficiency and selectivity of the extraction process.

| Plant Source | Plant Part | Extraction Solvent | Reference |

|---|---|---|---|

| Casimiroa pubescens | Root Bark | Hexane | google.com |

| General Coumarin Sources | Varies | Hot 0.5% Sodium Hydroxide (NaOH) Solution | researchgate.net |

| General Plant Material | Varies | Ethyl acetate, Ethyl alcohol, and Water | researchgate.net |

| Citrus species | Peel | Methanol | mdpi.com |

Chromatographic Separation Approaches

Following initial solvent extraction, chromatographic methods are indispensable for the purification of this compound from the crude extract. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

For coumarins in general, column chromatography is a widely used and effective method. researchgate.net Adsorbents such as neutral or acidic alumina (B75360) and silica (B1680970) gel are commonly packed into a column. researchgate.net The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through, eluting different compounds at different rates. For the purification of synthesized prenylated coumarins, column chromatography using silica gel has been successfully employed. researchgate.net

Modern chromatographic techniques offer higher resolution and speed. High-Performance Liquid Chromatography (HPLC) is a premier technique for the final purification and analysis of coumarins, often coupled with detectors like photodiode array (PDA) or mass spectrometry (MS) for identification. mdpi.com Other methods mentioned for coumarin separation include Thin-Layer Chromatography (TLC), which is often used for monitoring the progress of separation, as well as Dry Column Vacuum Chromatography (DCVC) and flash chromatography. researchgate.netmdpi.com

| Chromatographic Technique | Stationary Phase/Adsorbent | General Application | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel, Alumina (Neutral or Acidic) | Primary purification of crude extracts. | researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Typically C18 or other modified silica | High-resolution final purification and analysis. | mdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel or Alumina plates | Monitoring separation progress and selecting solvent systems. | mdpi.com |

| Flash Chromatography | Silica Gel | Rapid purification using pressure. | researchgate.net |

| Dry Column Vacuum Chromatography (DCVC) | Silica Gel | Alternative to classic column chromatography, often faster. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 1,1 Dimethylallyl Herniarin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 3-(1,1-Dimethylallyl)herniarin. Through various NMR experiments, it is possible to map out the carbon and proton framework of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton in the structure. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal information about neighboring protons. For the parent compound, herniarin (7-methoxycoumarin), distinct signals for the aromatic protons and the methoxy (B1213986) group are observed researchgate.nethmdb.ca. In this compound, additional signals corresponding to the dimethylallyl group would be present.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For herniarin, the spectrum shows resonances for the carbonyl carbon of the lactone, the aromatic carbons, and the methoxy carbon researchgate.net. The spectrum of this compound would be expected to show additional resonances for the carbons of the 1,1-dimethylallyl substituent.

Specific, experimentally determined ¹H and ¹³C NMR data for this compound are not widely available in the surveyed literature, preventing the creation of a detailed data table.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular structure by showing correlations between protons and carbons that are separated by two or three bonds. foodb.ca This is particularly useful for connecting the substituent group to the main coumarin (B35378) skeleton. For instance, in related coumarin structures, HMBC spectra have been used to definitively place substituents on the coumarin core by observing correlations between the protons of the substituent and the carbons of the coumarin ring system. researchgate.net

Detailed HMBC correlation data specific to this compound is not readily found in publicly accessible scientific literature.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that allows for the precise determination of the mass of the molecular ion, often with accuracy to several decimal places. This high precision enables the unambiguous determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₅H₁₆O₃, which corresponds to an exact mass of 244.1099. mdpi.com HR-ESIMS analysis would confirm this exact mass, thereby verifying the molecular formula.

Table 1: Molecular Formula and Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a coumarin derivative like this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (α,β-unsaturated lactone) | ~1720-1740 |

| C=C (aromatic) | ~1600 and ~1450-1500 |

| C-O (ether and lactone) | ~1000-1300 |

Specific experimental IR data for this compound is not available in the reviewed literature.

Chromatographic Analysis for Identification and Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from natural product extracts or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of coumarins. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, typically in a gradient elution mode. vup.skmdpi.com Detection is often performed using a diode-array detector (DAD) or a mass spectrometer (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile or derivatized coumarins. nih.gov This technique provides both chromatographic separation and mass spectral data for identification.

The specific retention time of this compound would depend on the exact chromatographic conditions used, such as the column type, mobile phase composition, flow rate, and temperature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For coumarin derivatives like this compound, HPLC offers high resolution and sensitivity.

Detailed Research Findings:

In the analysis of coumarin compounds, a variety of HPLC methods have been developed. nih.gov A typical setup involves a C18 column, which is effective for separating compounds of moderate polarity. nih.gov For instance, a Phenomenex Luna C18 column (4.6 mm × 250 mm, 5 μm) has been successfully used for the chromatographic separation of similar coumarin derivatives. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile and water, which allows for the efficient elution of a range of compounds. nih.gov

A study on the determination of coumarin derivatives utilized a gradient elution with a mobile phase of acetonitrile and water at a flow rate of 1 mL/min. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the target compounds. nih.gov For many coumarins, a detection wavelength of around 330 nm is optimal. nih.gov The validation of such HPLC methods typically involves assessing linearity, precision, and accuracy, with correlation coefficients (r²) for calibration curves expected to be above 0.999. nih.gov The lower limit of quantification (LLOQ) for related compounds has been reported in the range of 0.05 to 0.1 μg/mL, with intra- and interday assay variations of less than 15%. nih.gov

Table 1: Illustrative HPLC Parameters for Coumarin Analysis

| Parameter | Condition |

| Column | Phenomenex Luna C18 (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 330 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying different substances within a test sample. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Detailed Research Findings:

The analysis of volatile profiles in plant extracts often employs GC-MS to identify a wide array of compounds. nih.gov In a typical GC-MS analysis, an HP-5MS UI quartz capillary column (30 m × 0.25 mm × 0.50 μm) might be used. mdpi.com The temperature program is crucial for separating the components of a complex mixture. A representative program could start at 50°C, ramp up to 170°C, with an inlet temperature of 260°C. mdpi.com High-purity helium is commonly used as the carrier gas. mdpi.com

The mass spectrometry component operates by ionizing the separated compounds, often using electron ionization (EI) at 70 eV. mdpi.com The mass analyzer, such as a quadrupole, then separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. mdpi.com Identification of compounds is achieved by comparing their mass spectra and retention indices with those in a reference library, such as the NIST library. nih.govmdpi.com For instance, in the analysis of plant essential oils, GC-MS has been used to identify numerous constituents, including terpenoids, aliphatic hydrocarbons, esters, and ketones. mdpi.commdpi.com

Table 2: Typical GC-MS Operating Conditions

| Parameter | Condition |

| Column | HP-5MS UI quartz capillary (30 m × 0.25 mm × 0.50 μm) |

| Carrier Gas | Helium (>99.999% purity) |

| Inlet Temperature | 260°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 30.0 to 500.0 amu |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) represents a significant advancement over conventional HPLC-MS, offering enhanced speed, resolution, and sensitivity. measurlabs.com This is achieved through the use of columns with smaller particle sizes (typically sub-2 μm) and higher operating pressures. vup.sk

Detailed Research Findings:

UHPLC-MS is a powerful tool for the analysis of complex mixtures, including pharmaceutical compounds and natural product extracts. researchgate.net The technique has been successfully applied to the determination of coumarin derivatives in various samples. vup.sk A developed UHPLC method for coumarins utilized an octadecyl or phenyl-hexyl silica-based analytical column (50 mm × 4.6 mm, 1.8 μm particle size) with a gradient elution. vup.sk The mobile phase consisted of 0.3% aqueous acetic acid and acetonitrile, with a rapid gradient from 0-35% acetonitrile over 3.5 minutes. vup.sk This resulted in a total analysis time of less than 6 minutes, a significant improvement over the 10–90 minutes typical for HPLC analyses. vup.sk

The coupling of UHPLC with mass spectrometry, often using an electrospray ionization (ESI) source, allows for the highly sensitive and specific detection of analytes. nih.gov For instance, a UHPLC-MS/MS method for vancomycin (B549263) quantification used a Hypersil GOLD aQ C18 column (50 × 2.1 mm, 1.9 μm) and a triple quadrupole mass spectrometer. nih.gov This method demonstrated high reproducibility and accuracy with a wide linear range. nih.gov The enhanced separation power and sensitivity of UHPLC-MS make it an invaluable tool for the detailed characterization of compounds like this compound.

Table 3: UHPLC-MS Method Parameters for Coumarin Analysis

| Parameter | Condition |

| Column | Octadecyl or Phenyl-hexyl silica-based (50 mm × 4.6 mm, 1.8 μm) |

| Mobile Phase | 0.3% aqueous acetic acid : acetonitrile (9:1) and acetonitrile |

| Gradient | 0–35 % acetonitrile over 3.5 min |

| Detection | UV and Fluorescence / Mass Spectrometry |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry.

Detailed Research Findings:

The structural confirmation of this compound has been accomplished through X-ray crystallography. A patent describing the isolation and synthesis of this compound explicitly mentions its identification by means of an X-ray study. google.com This analysis confirms the semi-systematic name, 7-methoxy-3-(2-methylbut-3-en-2-yl)-2H-chromen-2-one, and establishes it as one of the major coumarins present in the extract from which it was isolated. google.com

The Intricate Biosynthesis of this compound

The compound this compound is a member of the coumarin family, a large group of natural phenolic compounds characterized by a benzopyran-2-one core structure. nih.gov The biosynthesis of this and related prenylated coumarins is a complex, multi-step process originating from the general phenylpropanoid pathway. This article details the key biosynthetic stages, from primary metabolic precursors to the specialized enzymatic reactions that yield the final complex structure.

Biosynthetic Pathways and Precursors of 3 1,1 Dimethylallyl Herniarin

The formation of 3-(1,1-dimethylallyl)herniarin and its isomers is a specialized branch of secondary metabolism in plants, building upon the foundational coumarin (B35378) structure.

Coumarins are derived from the phenylpropanoid pathway, one of the most significant and conserved biosynthetic routes for secondary metabolites in plants. canada.ca This pathway begins with the amino acid L-phenylalanine, which is synthesized through the shikimate pathway. canada.ca A series of core enzymatic reactions transforms L-phenylalanine into the key intermediate p-coumaric acid. These initial steps are catalyzed by a suite of well-characterized enzymes:

Phenylalanine ammonia-lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.

4-Coumarate-CoA ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. canada.ca

From p-coumaroyl-CoA, the pathway branches towards various simple coumarins. The critical step for coumarin ring formation is the ortho-hydroxylation of the cinnamic acid backbone. researchgate.netresearchgate.net This reaction, catalyzed by an enzyme like p-coumaroyl CoA 2'-hydroxylase (C2'H), introduces a hydroxyl group at the C2' position. researchgate.net This newly introduced hydroxyl group then undergoes a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form the characteristic benzopyran-2-one ring of the coumarin scaffold, yielding umbelliferone (B1683723) as a central precursor. researchgate.netresearchgate.net

Umbelliferone (7-hydroxycoumarin) serves as the direct aromatic acceptor molecule for the subsequent prenylation step, which is the gateway to a vast array of complex coumarins. nih.govnih.gov It is considered the common precursor for all furanocoumarins. nih.govnih.gov The prenyl group, a five-carbon isoprenoid unit, is supplied by dimethylallyl diphosphate (B83284) (DMAPP). nih.govrsc.org

DMAPP itself is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which are the primary routes for isoprenoid biosynthesis in plants. The transfer of the dimethylallyl moiety from DMAPP to the umbelliferone scaffold is a crucial branching point in the pathway, leading to the formation of prenylated coumarins. researchgate.netnih.gov This reaction adds significant structural diversity and often enhances the biological activity of the resulting compounds. cdnsciencepub.com

The attachment of the dimethylallyl group to the umbelliferone ring is catalyzed by a class of enzymes known as prenyltransferases (PTs). researchgate.netrsc.org These enzymes facilitate the electrophilic substitution of an activated hydrogen on the aromatic ring with the carbocation generated from the ionization of DMAPP.

A specific type of these enzymes, dimethylallyl diphosphate:umbelliferone prenyltransferase, is responsible for this key reaction. nih.govnih.gov Depending on the enzyme's regioselectivity, the prenylation can occur at different positions on the umbelliferone nucleus, typically at the C6 or C8 positions, which are activated by the C7 hydroxyl group. nih.govkyoto-u.ac.jp

C6-prenylation yields demethylsuberosin (B190953).

C8-prenylation yields osthenol (B192027).

Research on parsley (Petroselinum crispum) has identified a membrane-bound prenyltransferase, designated PcPT, which demonstrates strict substrate specificity for umbelliferone and DMAPP. nih.govkyoto-u.ac.jp While PcPT shows a strong preference for catalyzing prenylation at the C6 position to form demethylsuberosin, it also produces the C8-prenylated isomer, osthenol, to a much lesser extent. nih.govkyoto-u.ac.jp The enzyme responsible for the specific C3 prenylation that would directly form this compound (a derivative of herniarin, or 7-methoxycoumarin) follows a similar chemical mechanism, though the specific enzymes for C3 prenylation of herniarin are less commonly characterized than those for C6/C8 prenylation of umbelliferone. The enzyme umbelliferone 6-dimethylallyltransferase has been assigned the EC number 2.5.1.139. acs.org

Following prenylation, the intermediates demethylsuberosin and osthenol can undergo further modifications, most notably oxidative cyclization, to form additional heterocyclic rings. These reactions are typically catalyzed by specialized cytochrome P450 monooxygenases and lead to the formation of two major classes of furanocoumarins: linear and angular. researchgate.netresearchgate.net

Linear Furanocoumarins : Demethylsuberosin (C6-prenylated) is the precursor to linear furanocoumarins like psoralen (B192213). The transformation is catalyzed by a P450 enzyme called psoralen synthase, which hydroxylates the isoprenyl side chain, followed by the elimination of acetone (B3395972) and cyclization to form the furan (B31954) ring. researchgate.netresearchgate.net

Angular Furanocoumarins : Osthenol (C8-prenylated) serves as the precursor for angular furanocoumarins such as angelicin (B190584). canada.cacdnsciencepub.com This conversion is mediated by a distinct P450 enzyme known as angelicin synthase. researchgate.net

Recent studies have identified novel CYP450 cyclases, PpDC and PpOC, that are crucial for the cyclization of these linear and angular precursors. nih.gov The proposed catalytic mechanism involves an acid/base-assisted opening of an epoxide intermediate formed on the prenyl side chain, which then facilitates the ring closure to create the tetrahydrofuran (B95107) scaffold. nih.gov An alternative model for the P450-catalyzed cyclization of demethylsuberosin to (+)-marmesin (a dihydrofuranocoumarin intermediate) suggests a mechanism that avoids a discrete epoxide intermediate, with the reaction proceeding via an instantaneous cyclization favored by the delocalization of electrons from the 7-hydroxyl group. researchgate.net While Claisen rearrangements are known synthetic methods for modifying coumarin structures, their direct role in the in vivo biosynthetic rearrangement of these specific prenylated intermediates is not well-established. rsc.orgmdpi.com

Data Tables

Table 1: Chemical Compounds in the Biosynthetic Pathway

| Compound Name | Class | Role in Pathway |

|---|---|---|

| L-Phenylalanine | Amino Acid | Primary precursor from the shikimate pathway canada.ca |

| Cinnamic acid | Phenylpropanoid | Intermediate after deamination of phenylalanine canada.ca |

| p-Coumaric acid | Phenylpropanoid | Hydroxylated intermediate, precursor to p-coumaroyl-CoA canada.ca |

| p-Coumaroyl-CoA | Phenylpropanoid | Activated intermediate for coumarin ring formation researchgate.net |

| Umbelliferone | Simple Coumarin | Central precursor, acceptor for the prenyl group nih.govnih.gov |

| Herniarin | Simple Coumarin | 7-methoxy derivative of umbelliferone |

| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid | Donor of the five-carbon prenyl group nih.gov |

| This compound | Prenylated Coumarin | Final product of interest nih.gov |

| Demethylsuberosin | Prenylated Coumarin | C6-prenylated umbelliferone; intermediate for linear furanocoumarins researchgate.netnih.gov |

| Osthenol | Prenylated Coumarin | C8-prenylated umbelliferone; intermediate for angular furanocoumarins researchgate.netnih.gov |

| Psoralen | Linear Furanocoumarin | Product of demethylsuberosin cyclization researchgate.net |

| Angelicin | Angular Furanocoumarin | Product of osthenol cyclization researchgate.netcdnsciencepub.com |

Table 2: Key Enzymes in the Biosynthetic Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | Converts L-phenylalanine to cinnamic acid canada.ca |

| Cinnamate 4-hydroxylase | C4H | 1.14.14.91 | Converts cinnamic acid to p-coumaric acid canada.ca |

| 4-Coumarate-CoA ligase | 4CL | 6.2.1.12 | Converts p-coumaric acid to p-coumaroyl-CoA canada.ca |

| p-Coumaroyl CoA 2'-hydroxylase | C2'H | 1.14.14.- | Catalyzes the ortho-hydroxylation step for coumarin ring formation researchgate.net |

| Dimethylallyl Diphosphate: Umbelliferone Prenyltransferase | PT / UDT | 2.5.1.139 | Transfers a dimethylallyl group from DMAPP to umbelliferone nih.govacs.org |

| Psoralen Synthase | - | 1.14.14.49 | A P450 enzyme that converts demethylsuberosin to psoralen researchgate.net |

| Angelicin Synthase | - | 1.14.14.113 | A P450 enzyme that converts osthenol to angelicin researchgate.net |

Synthetic Methodologies and Derivatization Strategies for 3 1,1 Dimethylallyl Herniarin

Established Routes for 3-(1,1-Dimethylallyl)coumarin Synthesis

The synthesis of the broader class of 3-(1,1-dimethylallyl)coumarins can be achieved through several established chemical reactions. These methods provide the foundational scaffolds upon which specific derivatives like herniarin are built. Key synthetic strategies include the Perkin reaction, Knoevenagel condensation, Pechmann condensation, Wittig reaction, and Claisen rearrangement. nih.govchemmethod.com

The Pechmann condensation is a widely used method for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. chemmethod.com For the synthesis of 3-substituted coumarins, variations of this and other methods are employed. For instance, the Knoevenagel condensation of salicylaldehydes with compounds containing an active methylene (B1212753) group is a versatile route. nih.govbhu.ac.in The reaction conditions, such as the choice of catalyst and solvent, can be optimized to improve yields, with some modern approaches utilizing green chemistry principles like the use of water as a solvent or nanoparticle catalysts. nih.govbhu.ac.in

Another significant method is the Baylis-Hillman reaction , which can be used to introduce substituents at the 3-position of the coumarin ring. core.ac.uk This reaction typically involves an aldehyde and an activated alkene in the presence of a nucleophilic catalyst. core.ac.uk Furthermore, Claisen rearrangement of allylic ethers of phenols provides a powerful tool for introducing allyl groups onto the aromatic ring, which can then be cyclized to form coumarin derivatives. nih.govchemmethod.com

These general methods are often adapted to create specific substitution patterns on the coumarin core, including the introduction of the 1,1-dimethylallyl group at the C-3 position.

Specific Synthesis of 3-(1,1-Dimethylallyl)herniarin

The direct synthesis of this compound, which is 7-methoxy-3-(1,1-dimethylallyl)coumarin, involves the introduction of a 1,1-dimethylallyl group onto a pre-formed herniarin (7-methoxycoumarin) scaffold or building the coumarin ring with the substituent already in place. One patented method describes the isolation of this compound from natural sources, specifically from the root bark of Casimiroa pubescens. wipo.intgoogle.com

A disclosed synthetic route involves the reaction of 7-methoxy-4-hydroxycoumarin with a suitable prenylating agent. Another approach could be the methylation of 3-(1,1-dimethylallyl)-7-hydroxycoumarin using a methylating agent like dimethyl sulfate.

A key reaction for the introduction of the 1,1-dimethylallyl (also known as a reverse prenyl) group is the acid-catalyzed reaction of a phenol with isoprene (B109036) or a related alcohol. In the context of herniarin, 7-methoxy-2-hydroxycinnamic acid or a related precursor could be reacted to introduce the dimethylallyl group prior to cyclization to the coumarin ring.

Chemical Modification and Derivatization of the Allyl Moiety (e.g., Nitration)

The allyl moiety of this compound is a key site for chemical modification, allowing for the creation of novel derivatives with potentially altered biological activities. One notable derivatization is the nitration of the allyl group.

A specific example is the synthesis of (E)-3-(1',1'-dimethyl-3'-nitro-allyl)-herniarin. wipo.intgoogle.com This compound is synthesized through a nitration reaction of this compound. wipo.intgoogle.com The reaction conditions for such a transformation are critical to achieve the desired product. Generally, nitration of alkenes can be accomplished using various nitrating agents. In the case of coumarin derivatives, a mixture of nitric acid and sulfuric acid is a common nitrating agent for the aromatic ring. chemmethod.com However, for the selective nitration of an allyl side chain, milder or more specific reagents might be employed to avoid reactions on the coumarin nucleus. A patent describes the nitration of this compound to obtain the corresponding nitroallyl derivative. wipo.intgoogle.com

The temperature of the nitration reaction is a crucial parameter that can influence the position of the nitro group. chemmethod.com For the nitration of the allyl side chain, specific conditions are required to favor this over aromatic nitration.

Biological Interactions and Proposed Molecular Mechanisms of Action

Interactions with Cellular Components and Macromolecules

The interaction of coumarins with cellular components is diverse and contributes to their wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and antimicrobial effects. nih.govnih.gov The lipophilic nature of the 1,1-dimethylallyl substituent at the C-3 position of 3-(1,1-Dimethylallyl)herniarin likely influences its ability to traverse cellular membranes and interact with intracellular macromolecules.

While direct studies on the specific molecular interactions of this compound are not extensively documented, research on related coumarin (B35378) derivatives provides insights into its potential mechanisms. The coumarin scaffold is known to interact with various biomacromolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.gov The presence of the bulky dimethylallyl group may sterically influence these interactions, potentially enhancing affinity and selectivity for specific protein targets.

It is hypothesized that the biological effects of this compound could be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. The nature of these interactions is likely dependent on the three-dimensional conformation of both the coumarin derivative and the macromolecular target.

Enzymatic Modulation Studies

The modulation of enzyme activity is a key mechanism through which many coumarins exert their biological effects. Based on studies of structurally related compounds, this compound is predicted to interact with several key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Coumarin derivatives have been investigated as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.govnih.gov

While direct inhibitory data for this compound is not available, studies on other coumarin derivatives suggest a potential for such activity. For instance, tacrine-coumarin heterodimers have shown potent inhibition of human AChE and BChE. researchgate.net The inhibitory activity is influenced by the nature of the substituent on the coumarin ring. It is plausible that the 1,1-dimethylallyl group of this compound could play a role in binding to the active or peripheral sites of these enzymes. nih.gov

Table 1: Inhibitory Activity of Selected Coumarin Derivatives against Cholinesterases

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Source |

| Tacrine-Coumarin Heterodimer 7c | Human AChE | 0.0154 | researchgate.net |

| Tacrine Derivative 6b | Human AChE | 0.0263 | researchgate.net |

| Tacrine-Coumarin Heterodimer 7c | Human BChE | 0.228 - 0.328 | researchgate.net |

| Tacrine Derivative 6b | Human BChE | 0.228 - 0.328 | researchgate.net |

| Tacrine Derivative 6c | Human BChE | 0.228 - 0.328 | researchgate.net |

This table presents data for related coumarin derivatives to illustrate the potential for cholinesterase inhibition within this class of compounds, as direct data for this compound is not available.

Cytochrome P450 Isozymes Modulation:

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov Coumarins are known to be both substrates and modulators of CYP isozymes. The interaction can lead to either inhibition or induction of these enzymes, which can have significant implications for drug metabolism and toxicity.

Studies on other natural products indicate that they can modulate CYP1A1 and CYP3A4 activity. nih.govnih.gov Given its chemical structure, this compound may also interact with various CYP isozymes. The nature of this interaction (inhibition or induction) would require specific enzymatic assays to determine. Such studies would be crucial to understand the metabolic fate of this compound and its potential for drug-drug interactions.

Receptor Binding Profiling (Hypothetical Research Area)

The ability of a compound to bind to specific cellular receptors is a cornerstone of modern pharmacology. While there is a lack of direct research on the receptor binding profile of this compound, the diverse biological activities reported for other coumarins suggest potential interactions with various receptor systems.

A hypothetical area of research would be to screen this compound against a panel of known receptors to identify potential targets. Based on the known anti-inflammatory and neuroprotective effects of some coumarins, potential receptor families of interest could include:

Nuclear Receptors: Some natural compounds are known to interact with nuclear receptors such as PPARs and LXRs, which are involved in regulating inflammation and lipid metabolism.

G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a vast array of physiological processes, and many drugs target these receptors.

Ion Channels: Certain natural products can modulate the activity of various ion channels, which could be relevant to potential neuroprotective effects.

Identifying specific receptor targets for this compound would provide a more precise understanding of its molecular mechanisms of action and could open new avenues for its therapeutic application. Such studies would typically involve competitive binding assays using radiolabeled ligands for known receptors. nih.gov

Chemotaxonomic and Ecological Significance of 3 1,1 Dimethylallyl Herniarin

As a Chemotaxonomic Marker within the Rutaceae Family

Chemotaxonomy utilizes the chemical constituents of organisms to understand their evolutionary relationships and to aid in their classification. The Rutaceae family, a large and diverse group of flowering plants that includes the genus Citrus, is well-known for producing a wide array of secondary metabolites, with coumarins being particularly prominent. nih.govmdpi.com The structural diversity of these coumarins often correlates with the phylogenetic divisions within the family, making them valuable chemotaxonomic markers. scilit.com

The compound 3-(1,1-Dimethylallyl)herniarin is a prenylated coumarin (B35378), a specific type of coumarin characterized by the attachment of a dimethylallyl group. The presence and structural variations of prenylated coumarins are considered to be of chemotaxonomic significance in the Rutaceae family. researchgate.net Research has documented the isolation of this compound from Casimiroa pubescens, a species belonging to the Rutaceae family. google.comwipo.int The occurrence of this specific compound in Casimiroa contributes to the chemical profile of the genus and aids in its systematic placement within the broader context of the Rutaceae family.

The study of the distribution of various coumarins, including prenylated derivatives like this compound, across different genera and species of Rutaceae helps to delineate taxonomic boundaries and understand the evolutionary pathways of these plants. nih.gov The specific patterns of coumarin production can serve as a chemical fingerprint for a particular plant species or group of species.

Ecological Role in Plant Defense or Communication

Plants produce a vast arsenal (B13267) of secondary metabolites to interact with their environment, and coumarins are known to play a significant role in these ecological interactions. While direct research on the specific ecological functions of this compound is limited, the well-documented roles of similar coumarins provide a strong basis for inferring its likely functions.

Plant Defense: One of the primary roles of coumarins in plants is defense against herbivores and pathogens. Many coumarins exhibit antimicrobial and antifungal properties, helping to protect the plant from infections. sbq.org.br They can also act as feeding deterrents to insects and other herbivores. The prenyl group in compounds like this compound can enhance their lipophilicity, potentially increasing their ability to penetrate microbial cell membranes and exert toxic effects. The isolation of this compound from the root bark of Casimiroa pubescens suggests a possible defensive role in a part of the plant that is particularly vulnerable to soil-borne pathogens and herbivores. google.com

Allelopathy: Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Coumarins have been implicated in allelopathic interactions. mdpi.com These compounds can be leached from plant tissues into the soil, where they may affect the growth of neighboring plants, thus reducing competition for resources. While the specific allelopathic activity of this compound has not been extensively studied, the general allelopathic potential of coumarins suggests that it could contribute to the competitive ability of the plants that produce it. mdpi.com

Future Research Perspectives and Unaddressed Questions

Elucidation of Comprehensive Biosynthetic Pathways

A significant gap in the current knowledge is the complete elucidation of the biosynthetic pathway of 3-(1,1-Dimethylallyl)herniarin. While the general pathway for the coumarin (B35378) core, herniarin (7-methoxycoumarin), is understood to originate from the shikimic acid pathway via intermediates like 4-coumaric acid and umbelliferone (B1683723), the specific enzymatic steps leading to the addition of the 1,1-dimethylallyl group (also known as a reverse prenyl group) at the C-3 position are not well-defined.

Future research should focus on:

Identifying and Characterizing Prenyltransferases: The key enzymatic step involves the transfer of a dimethylallyl pyrophosphate (DMAPP) donor to the herniarin backbone. Identifying the specific prenyltransferase responsible for this C-prenylation is a primary objective. This would involve techniques such as transcriptome analysis and gene silencing in a source organism like Casimiroa pubescens to pinpoint the candidate genes.

Investigating Regiospecificity: Understanding the mechanism by which the enzyme achieves regiospecific prenylation at the C-3 position, as opposed to other potential sites on the coumarin ring, is crucial. Structural biology studies of the responsible enzyme could reveal the architecture of the active site that dictates this specificity.

Metabolic Engineering: Once the biosynthetic genes are identified, they could be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae to establish a heterologous production platform. This would not only confirm the function of the genes but also provide a sustainable and scalable source of the compound for further research and development.

Development of Novel Synthetic Approaches for Analogues

While methods for the isolation and synthesis of this compound exist, the development of more efficient and versatile synthetic strategies is essential for creating a library of novel analogues. google.comwipo.int These analogues, with modified substitution patterns on the coumarin core or alterations to the dimethylallyl side chain, could exhibit enhanced biological activity, improved pharmacokinetic properties, or novel functionalities.

Key areas for future synthetic research include:

Greener Synthetic Methods: Exploring more environmentally friendly synthetic routes that avoid harsh reagents and minimize waste is a priority. This could involve the use of nanoparticle catalysts or developing one-pot, multi-component reactions. researchgate.net

Combinatorial Chemistry: Applying combinatorial approaches to generate a diverse range of analogues by systematically varying substituents at different positions on the coumarin scaffold.

Structure-Activity Relationship (SAR) Studies: Synthesizing targeted analogues to probe the structure-activity relationships of this compound. For instance, creating analogues with different alkyl or aryl groups at the C-3 position could provide insights into the structural requirements for its biological effects. A patent for the nitrated analogue, (E)-3-(1´,1´-dimethyl-3´nitro-allyl-herniarin, highlights the potential for discovering enhanced antidepressant activity through such modifications. google.comwipo.int

| Potential Analogues | Rationale for Synthesis | Potential Research Application |

| Halogenated Derivatives | To enhance lipophilicity and potential binding interactions. | Investigation of anticancer and antimicrobial activity. |

| Hydroxylated/Alkoxylated Variants | To modulate solubility and hydrogen bonding capabilities. | Probing interactions with specific enzyme active sites. |

| Analogues with Modified Side Chains | To explore the importance of the prenyl group for bioactivity. | Elucidating the role of the side chain in target binding. |

In-depth Mechanistic Investigations of Biological Interactions

Preliminary studies have suggested that this compound and related coumarins possess interesting biological activities, including antidepressant and anticancer effects. google.comresearchgate.net However, the precise molecular mechanisms underlying these activities are largely unknown. In-depth investigations are required to identify the specific cellular targets and signaling pathways modulated by this compound.

Future mechanistic studies should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and in-silico docking studies to identify the direct protein targets of this compound.

Elucidate Signaling Pathways: Investigating the downstream effects of the compound on key cellular signaling pathways. For example, while herniarin has been linked to the PI3K-Akt pathway in mammary carcinogenesis, the specific role of the 3-(1,1-dimethylallyl) substituent needs to be clarified. researchgate.net

Advanced Cellular Models: Utilizing co-culture systems, 3D organoids, and animal models to study the compound's effects in a more physiologically relevant context. This would be particularly important for validating its potential as a therapeutic agent. For instance, nanoparticle-based delivery systems have been used to improve the bioavailability of related compounds like herniarin for cancer studies, a strategy that could be adapted for mechanistic investigations of this compound. nih.gov

Exploration of Additional Natural Sources

To date, this compound has been notably isolated from the root bark of Casimiroa pubescens. google.comwipo.int The exploration for additional natural sources is an important research avenue for several reasons, including the discovery of new species that may produce the compound in higher yields and the identification of novel structural analogues.

Future efforts in this area should include:

Phytochemical Screening of Related Genera: Systematically screening other species within the Casimiroa genus and the broader Rutaceae family, which is known for its rich diversity of coumarins.

Metabolomic Approaches: Using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics to rapidly screen a wide range of plant extracts for the presence of this compound and other related prenylated coumarins.

Endophytic Fungi and Bacteria: Investigating the endophytic microorganisms that live within known producer plants, as these endophytes are sometimes the true producers of secondary metabolites attributed to the host plant.

Advanced Analytical Method Development for Trace Analysis

The ability to detect and quantify minute amounts of this compound in complex matrices such as plant extracts, biological fluids, and environmental samples is crucial for pharmacokinetic studies, quality control of natural products, and biosynthetic research. Developing highly sensitive and selective analytical methods is therefore a key future perspective.

Priorities for analytical method development include:

High-Sensitivity LC-MS/MS Methods: Developing and validating Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods, which offer the high sensitivity and specificity required for trace-level quantification.

Novel Sample Preparation Techniques: Exploring advanced sample preparation techniques to efficiently extract and concentrate the analyte from complex samples while removing interfering substances. An example of such an approach, though for a different compound, involves the use of pH-switchable deep eutectic solvents for liquid phase microextraction, which could be adapted for this compound. nih.gov

Development of Certified Reference Materials: The production of a certified reference standard for this compound is essential for the accurate calibration and validation of analytical methods across different laboratories.

| Analytical Technique | Application Area | Potential Advantage |

| HPLC-DAD | Routine quality control of extracts. | Robustness and cost-effectiveness. |

| UPLC-QTOF-MS | Metabolomic profiling and identification of new sources. | High resolution and mass accuracy for unknown identification. |

| LC-MS/MS | Pharmacokinetic studies and trace quantification in biological fluids. | High sensitivity and selectivity for low concentrations. |

Q & A

Q. How can 3-(1,1-Dimethylallyl)herniarin be isolated from natural sources, and what analytical techniques validate its purity?

this compound is primarily isolated from the root bark of Casimiroa pubescens using solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (e.g., column chromatography with silica gel). Structural validation is achieved via NMR (¹H and ¹³C), mass spectrometry (HRMS), and X-ray crystallography to confirm the prenylated coumarin scaffold . Purity is assessed using HPLC with UV detection (λ = 254–320 nm) and comparison to reference standards .

Q. What are the standard protocols for synthesizing this compound in the laboratory?

A key synthetic route involves prenylation of herniarin (7-methoxycoumarin) using 3,3-dimethylallyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Kinetic resolution via rhodium-catalyzed asymmetric transfer hydrogenation can achieve enantioselective synthesis, with solvent-controlled [1,3]- or [3,3]-shifts to install the C-6 substituent . Reaction progress is monitored by TLC, and intermediates are purified via flash chromatography .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

Stability studies include:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere.

- Photostability : Exposure to UV light (λ = 365 nm) over 24–72 hours, monitored by HPLC .

- pH stability : Incubation in buffers (pH 2–12) at 37°C for 48 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. What experimental strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Modification of the coumarin core : Introduce substituents at C-6 or C-8 (e.g., hydroxyl, methoxy) to assess effects on bioactivity.

- Prenyl chain alteration : Replace the 1,1-dimethylallyl group with geranyl or farnesyl moieties to evaluate hydrophobicity and receptor binding.

- In vitro assays : Test modified derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays and compare IC₅₀ values to the parent compound .

Q. How can contradictory cytotoxicity data across studies be resolved?

Discrepancies in cytotoxicity results (e.g., moderate activity in Casimiroa pubescens extracts vs. inactivity in synthetic derivatives) may arise from:

- Purity differences : Validate compound purity via HPLC and quantify impurities (e.g., chalepensin or dihydroderivatives) .

- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and include positive controls (e.g., doxorubicin).

- Assay conditions : Optimize incubation time (48–72 hours) and serum concentration (5–10% FBS) to minimize false negatives .

Q. What methodologies are recommended for investigating the compound’s mutagenic potential?

- Ames test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix) at doses of 0.1–5 mg/plate. A positive result (e.g., revertant colonies >2x control) indicates potential mutagenicity .

- Comet assay : Treat human lymphocytes with 10–100 µM of the compound for 24 hours to assess DNA strand breaks .

Q. How can researchers optimize enantioselective synthesis for chiral analogs?

- Catalyst screening : Test chiral ligands (e.g., TsDPEN) with rhodium or ruthenium catalysts in asymmetric transfer hydrogenation.

- Solvent effects : Use isopropanol/water mixtures to enhance enantiomeric excess (ee >95%) .

- Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IC column) to isolate enantiomers .

Q. What advanced techniques characterize its interaction with biological targets?

- Surface plasmon resonance (SPR) : Immobilize recombinant enzymes (e.g., CYP450 isoforms) to measure binding affinity (KD).

- Molecular docking : Use AutoDock Vina to model interactions with anti-apoptotic proteins (e.g., Bcl-2) and validate via site-directed mutagenesis .

- Metabolite profiling : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to identify phase I/II metabolites .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.